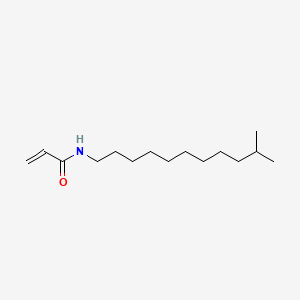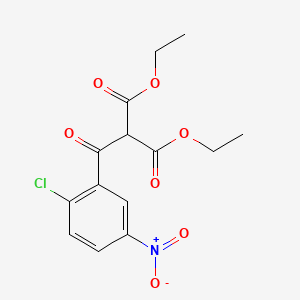
Diethyl (2-chloro-5-nitrobenzoyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-chloro-5-nitrobenzoyl)malonate is an organic compound with the molecular formula C14H14ClNO7 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2-chloro-5-nitrobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-5-nitrobenzoyl)malonate typically involves the reaction of diethyl malonate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Diethyl malonate+2-chloro-5-nitrobenzoyl chloride→Diethyl (2-chloro-5-nitrobenzoyl)malonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Diethyl (2-chloro-5-nitrobenzoyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioesters.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major products are diethyl malonate and the corresponding carboxylic acids.
科学的研究の応用
Diethyl (2-chloro-5-nitrobenzoyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of Diethyl (2-chloro-5-nitrobenzoyl)malonate depends on the specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The nitro group can also participate in redox reactions, where it is reduced to an amino group. The ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 2-chloro-5-nitrobenzoyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Uniqueness
Diethyl (2-chloro-5-nitrobenzoyl)malonate is unique due to the presence of the 2-chloro-5-nitrobenzoyl group, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
94088-68-3 |
|---|---|
分子式 |
C14H14ClNO7 |
分子量 |
343.71 g/mol |
IUPAC名 |
diethyl 2-(2-chloro-5-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14ClNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-7-8(16(20)21)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3 |
InChIキー |
DGWXMMOJNMGHRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


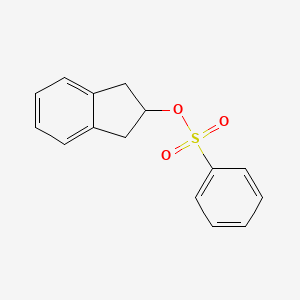
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
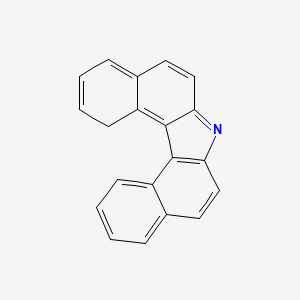
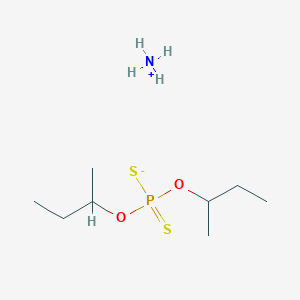
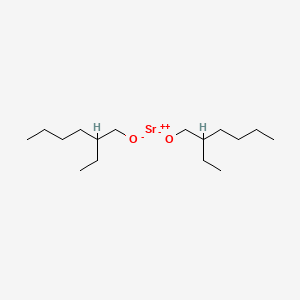

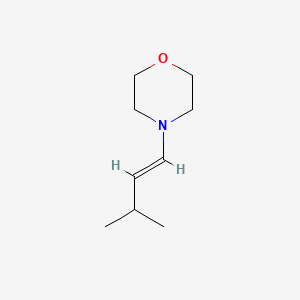
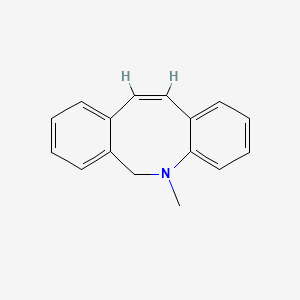

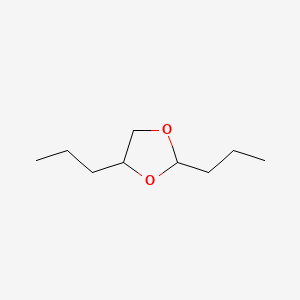
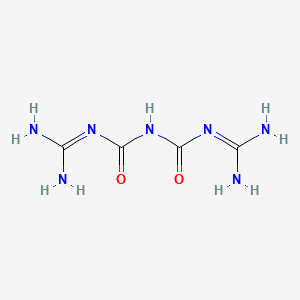
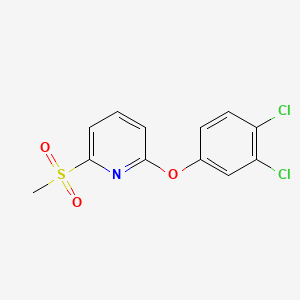
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
